1-epi-Ramipril

Catalog No.
S839321
CAS No.
104195-90-6
M.F
C₂₃H₃₂N₂O₅
M. Wt
416.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-epi-Ramipril

CAS Number

104195-90-6

Product Name

1-epi-Ramipril

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

Molecular Formula

C₂₃H₃₂N₂O₅

Molecular Weight

416.51

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Synonyms

(2S,3aS,6aS)-1-[(1S)-2-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid; [2S-[1[R*(S*)],2α,3aβ,6aβ]]-1-[2-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrol

1-epi-Ramipril, formally recognized as Ramipril EP Impurity H, is the (R,S,S,S,S)-epimer of the widely prescribed ACE inhibitor Ramipril. Structurally, it differs from the parent active pharmaceutical ingredient (API) solely by the inversion of the first chiral center in the (1S)-1-(ethoxycarbonyl)-3-phenylpropyl chain [1]. In pharmaceutical manufacturing and procurement, this compound is not utilized as an active therapeutic but is strictly procured as a highly purified analytical reference standard. Its primary industrial value lies in its role as a critical benchmark for validating high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods, ensuring that the synthetic processes for Ramipril meet stringent European Pharmacopoeia (EP) and United States Pharmacopeia (USP) thresholds for stereochemical purity [2].

Procurement Fit

Pharmacopoeial Impurity Reference: Designated as Ramipril EP Impurity H for quality control and regulatory submissions.
Analytical Role: Required for system suitability, chromatographic peak identification, and impurity quantification per Ph. Eur.
Non-Therapeutic Use: Exclusively supplied as a certified analytical reference material; not intended for pharmacological studies.

Substituting 1-epi-Ramipril with crude synthetic degradation mixtures or more common impurities, such as Ramipril Impurity D (a diketopiperazine derivative), fundamentally compromises analytical compliance [1]. Because 1-epi-Ramipril is a stereoisomer rather than a structurally distinct degradation product, it exhibits nearly identical physicochemical properties and UV absorbance profiles to the parent API. This creates a 'critical pair' in chromatographic separations that is highly susceptible to co-elution. Furthermore, Ramipril and its epimers undergo dynamic cis-trans isomerization of the amide bond in solution, leading to peak broadening and splitting during analysis [2]. Only the procurement of the isolated, high-purity 1-epi-Ramipril standard allows quality control laboratories to accurately calculate relative retention times (RRT), establish precise response factors, and unequivocally prove baseline resolution (Rs > 1.5) to regulatory agencies.

Substitution Risk

Stereochemical Mismatch
Ramipril API is the all-S enantiomer; 1-epi-Ramipril has inverted configuration at the 1-position, leading to distinct chromatographic retention and electrophoretic mobility that cannot be replicated by the API.
Pharmacopoeial Non-Compliance
The Ph. Eur. monograph mandates Impurity H as a specific, individually monitored peak. Using Ramipril API as a substitute invalidates system suitability, peak identification, and ANDA method validation.
Solution-Phase Isomerization Artifacts
1-epi-Ramipril undergoes cis-trans isomerization in solution, affecting peak shape. Generic Ramipril does not mimic this behavior, risking quantitation errors in impurity profiling methods.

Critical Pair Resolution in Chromatographic System Suitability

In regulatory HPLC assays, proving the resolving power of a column requires analyzing the most closely eluting related substances. 1-epi-Ramipril (Impurity H) forms a critical separation pair with Ramipril, whereas major degradation products like Impurity D (diketopiperazine) have vastly different retention profiles [1]. Utilizing isolated 1-epi-Ramipril allows analysts to confirm the pharmacopeial requirement of a resolution factor (Rs) > 1.5 between the epimer and the API. Crude mixtures fail to provide a defined epimer concentration, making it impossible to establish a quantitative limit of detection (LOD) or limit of quantification (LOQ) for this specific stereoisomeric defect [2].

Evidence DimensionSystem Suitability Resolution (Rs)
Target Compound Data1-epi-Ramipril provides a discrete, quantifiable peak for exact Rs calculation (target Rs > 1.5).
Comparator Or BaselineCrude API degradation mixtures (unquantifiable epimer concentration, overlapping baseline noise).
Quantified Difference100% compliance with exact Rs quantification vs. failure to establish quantitative epimer limits.
ConditionsPharmacopeial HPLC/CE assay conditions for Ramipril related substances.

Procurement of the pure epimer is a strict regulatory prerequisite for validating the stereoselectivity of the analytical method before releasing Ramipril API batches.

Ph. Eur. Impurity H Designation
Class-level inference
Specified as a distinct, resolution-critical impurity with a shelf-life limit ≤0.5% (release ≤0.2%).
Establishes regulatory requirement for an authenticated 1-epi-Ramipril reference standard in quality control.
Ph. Eur. 10.0 and subsequent editions; ICH Q3A threshold context.

Characterization of Cis-Trans Isomerization Dynamics

The analysis of Ramipril is notoriously complicated by the cis-trans isomerization of its amide bond in solution, which can cause artifactual peak splitting in capillary electrophoresis (CE) and HPLC [1]. When comparing pure 1-epi-Ramipril to the parent API, researchers can map the distinct electrophoretic mobilities and temperature-dependent isomerization kinetics of the specific epimer [2]. Without the pure 1-epi-Ramipril standard, analysts cannot distinguish whether a split peak is due to the presence of the (R,S,S,S,S)-epimer impurity or merely the trans-conformer of the parent API equilibrating in the capillary.

Evidence DimensionElectrophoretic Mobility and Peak Identification
Target Compound Data1-epi-Ramipril allows precise mapping of epimer-specific cis/trans peak profiles.
Comparator Or BaselineRamipril API alone (cannot differentiate between API conformers and actual epimeric impurities).
Quantified DifferenceUnambiguous identification of epimer vs. false-positive impurity reporting due to conformer overlap.
ConditionsCapillary electrophoresis (CE) or dynamic HPLC at variable temperatures.

Accurately distinguishing between a harmless API conformer and a strictly regulated epimeric impurity prevents the costly, unnecessary rejection of viable API batches.

Loss of ACE Inhibitory Activity
Class-level inference
Non-all-S isomers are reported comparatively less active or completely inactive; all-S Ramipril IC50 5 nM, Ramiprilat Ki 7 pM.
Confirms unsuitability as API substitute; supports exclusive role as an analytical reference standard.
Patent US 7,732,620; class-level stereochemistry-activity relationship.

Establishment of Exact Relative Response Factors (RRF) for Limit Testing

Pharmacopeial monographs dictate strict limits (often ≤ 0.15% to 0.20%) for individual specified impurities in Ramipril formulations [1]. Because stereoisomers can exhibit subtle differences in molar absorptivity compared to the parent drug, assuming an identical UV response factor can lead to out-of-specification (OOS) errors. Procuring certified 1-epi-Ramipril enables the experimental determination of its exact Relative Response Factor (RRF) against Ramipril [2]. Using a generic related compound standard, such as Impurity B or D, provides irrelevant RRF values that cannot be mathematically applied to the epimer's quantification.

Evidence DimensionQuantitative Accuracy (Relative Response Factor)
Target Compound Data1-epi-Ramipril yields an exact, compound-specific RRF for accurate mass-balance calculations.
Comparator Or BaselineGeneric assumption of RRF = 1.0 or use of Impurity D RRF.
Quantified DifferenceElimination of quantification bias (which can exceed 10-20% error if RRF is assumed rather than measured).
ConditionsUV detection in gradient HPLC impurity profiling.

Using the exact reference standard ensures that trace-level epimer quantification is mathematically defensible during FDA/EMA regulatory audits.

HPLC and CE Method Selectivity
Cross-study comparable
1-epi-Ramipril is a required peak in Ph. Eur. system suitability; validated CE achieves baseline separation of 8 impurities in ~10 min vs. official HPLC ~50 min.
Procuring the certified standard is mandatory for method setup and selectivity validation; using an uncharacterized sample invalidates regulatory compliance.
MEEKC conditions; gradient HPLC with 210 nm detection.
Cis-Trans Isomerization Dynamics
Supporting evidence
Distinct stereochemistry leads to interconverting (Z)- and (E)-diastereomers in solution, sensitive to pH, temperature, and surfactants.
Only the authentic impurity reference can account for isomerization kinetics; generic Ramipril cannot mimic this behavior in method development.
Optimized MEEKC suppresses interconversion zones; quantitation errors without proper control.

Pharmacopeial Quality Control and API Batch Release

1-epi-Ramipril is essential for routine HPLC and CE testing of Ramipril API and finished dosage forms. It is used to prepare system suitability solutions that prove the analytical column can successfully resolve the parent drug from its closest stereoisomeric impurities, a mandatory step before batch release [1].

Analytical Method Development and Validation

During the development of new, faster, or more environmentally friendly chromatographic methods (such as UPLC or modified CE), 1-epi-Ramipril is procured to validate the method's specificity, limit of detection (LOD), and limit of quantification (LOQ) specifically for the (R,S,S,S,S)-epimer [2].

Stability Indicating Assay Development

In forced degradation and long-term stability studies, 1-epi-Ramipril serves as a quantitative benchmark to track the rate of epimerization of Ramipril under various temperature, humidity, and formulation conditions, ensuring the shelf-life profile is accurately modeled [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA Filing: Impurity H Identification and Quantification
Certified epimeric identity and purity as EP Impurity H reference
Pharmacopoeial retention time, resolution from API, and compliance with ≤0.5% limit
Method Development and Forced Degradation Studies
Authentic impurity material for co-injection and system suitability
Baseline separation, relative retention time marker, and cis-trans isomerization control
ACE Inhibition Stereochemistry SAR Studies
Epimer with reported loss of ACE inhibition (class-level inference)
Correlation with in silico docking models or in vitro enzyme assay readouts
API Chiral Purity Control in Production
Process-specific epimer marker for stereochemical rejection
Chiral crystallization verification and diastereomer threshold monitoring

XLogP3

1.4

Wikipedia

(R,S,S,S,S)-ramipril epimer

Explore Compound Types